molecular formula C17H26O B14273388 1-Ethyl-4-(4-propoxycyclohexyl)benzene CAS No. 168832-48-2

1-Ethyl-4-(4-propoxycyclohexyl)benzene

Cat. No.: B14273388
CAS No.: 168832-48-2
M. Wt: 246.4 g/mol
InChI Key: RPWUYWHNXILXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(4-propoxycyclohexyl)benzene is an organic compound with the molecular formula C17H26O It is a derivative of benzene, characterized by the presence of an ethyl group and a propoxycyclohexyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-propoxycyclohexyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4-propoxycyclohexyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 1-Ethyl-4-(4-propoxycyclohexyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The presence of electron-donating groups like the ethyl and propoxycyclohexyl groups can influence the reactivity and orientation of these reactions .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-(4-propoxycyclohexyl)benzene is unique due to the presence of the propoxy group, which can impart different chemical and physical properties compared to its analogs.

Properties

CAS No.

168832-48-2

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-ethyl-4-(4-propoxycyclohexyl)benzene

InChI

InChI=1S/C17H26O/c1-3-13-18-17-11-9-16(10-12-17)15-7-5-14(4-2)6-8-15/h5-8,16-17H,3-4,9-13H2,1-2H3

InChI Key

RPWUYWHNXILXKK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCC(CC1)C2=CC=C(C=C2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.